4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

Catalog No.
S3342190
CAS No.
56008-63-0
M.F
C8H5BrO3
M. Wt
229.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

CAS Number

56008-63-0

Product Name

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

IUPAC Name

4-bromo-1,3-benzodioxole-5-carbaldehyde

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

InChI

InChI=1S/C8H5BrO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2

InChI Key

QBVZVVIMRXNRKU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)Br

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)Br
  • Synthesis of Heterocyclic Compounds: The presence of the bromine group and the formyl group (carbaldehyde) on the molecule makes it a potential building block for the synthesis of more complex heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. These compounds have various applications in medicinal chemistry and materials science [].

One study describes the use of a similar compound, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, as a starting material for the synthesis of 2H-indazoles []. 2H-indazoles are another class of heterocyclic compounds with potential applications in medicinal chemistry [].

  • Targeted Modifications of Biomolecules: The reactive formyl group allows for further chemical modifications, potentially enabling the development of probes for biological studies. By attaching specific targeting groups to the molecule, researchers could potentially create tools to study specific proteins or other biomolecules within cells [].

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5BrO3C_8H_5BrO_3. It is characterized by a brominated structure derived from benzo[d][1,3]dioxole, specifically featuring an aldehyde functional group at the 5-position. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to yield 4-Bromobenzo[d][1,3]dioxole-5-carboxylic acid.
  • Reduction: The aldehyde can also be reduced to form 4-Bromobenzo[d][1,3]dioxole-5-methanol.
  • Substitution: The bromine atom may undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) serve as effective reducing agents.
  • Substitution: Nucleophiles such as amines, thiols, and alkoxides can be utilized for substitution reactions.

Major Products Formed

  • From Oxidation: 4-Bromobenzo[d][1,3]dioxole-5-carboxylic acid.
  • From Reduction: 4-Bromobenzo[d][1,3]dioxole-5-methanol.
  • From Substitution: Various derivatives depending on the nucleophile used.

The biological activity of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is an area of active research. Its structure allows it to interact with biological systems through covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction may lead to various biological effects, including potential therapeutic applications. Studies suggest that it could serve as a precursor for bioactive compounds with pharmacological properties.

The synthesis of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. This reaction is performed under controlled conditions to ensure selective bromination at the desired position.

Synthetic Routes

  • Bromination Process:
    • Bromine or other brominating agents are introduced in the presence of a suitable solvent and catalyst.
    • Reaction conditions are optimized to achieve high yields and purity.
  • Industrial Production:
    • Similar synthetic routes are followed on a larger scale.
    • Rigorous quality control measures are implemented to ensure consistency and safety.

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde has several notable applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: It is utilized as a building block for developing bioactive compounds.
  • Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
  • Industry: It finds use in producing specialty chemicals and materials.

Interaction studies of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde focus on its binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to significant biological effects. Additionally, the bromine atom may participate in halogen bonding, influencing the compound's reactivity and interactions within biological systems.

Several compounds share structural similarities with 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Bromobenzo[d][1,3]dioxole-4-carbaldehydeC8H5BrO3C_8H_5BrO_3Aldehyde at the 4-position; different reactivity
6-Bromo-1,3-benzodioxole-5-carboxaldehydeC8H5BrO3C_8H_5BrO_3Carboxaldehyde group; different oxidation state
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehydeC9H5F3O3C_9H_5F_3O_3Trifluoromethyl substituent; altered electronic properties

Uniqueness of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

The unique positioning of the bromine atom and the aldehyde group at specific locations within the benzo[d][1,3]dioxole structure contributes to its distinct chemical behavior and potential applications compared to similar compounds. Its ability to participate in diverse

XLogP3

1.9

Wikipedia

1,3-Benzodioxole-5-carboxaldehyde, 4-bromo-

Dates

Modify: 2024-04-14

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